N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-N'-(5-chloro-2-fluorophenyl)oxamide
Description
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-N’-(5-chloro-2-fluorophenyl)oxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an indolizine ring system with a substituted phenyl group, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-N'-(5-chloro-2-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClFN3O2/c17-10-4-5-11(18)13(9-10)20-16(23)15(22)19-12-6-8-21-7-2-1-3-14(12)21/h4-5,9,12,14H,1-3,6-8H2,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIBTGBPNWXXJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCC(C2C1)NC(=O)C(=O)NC3=C(C=CC(=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-N’-(5-chloro-2-fluorophenyl)oxamide typically involves multiple steps:
Formation of the Indolizine Ring: The indolizine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a pyrrole derivative, under acidic or basic conditions.
Substitution Reactions:
Oxamide Formation: The final step involves the formation of the oxamide linkage, which can be accomplished by reacting the substituted indolizine with an appropriate oxalyl chloride derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-N’-(5-chloro-2-fluorophenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring or indolizine ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may have potential as a bioactive molecule, with applications in the study of biological pathways and mechanisms.
Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: It may find use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-N’-(5-chloro-2-fluorophenyl)oxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1,2,3,4-tetrahydroisoquinolin-1-yl)-N’-(4-chlorophenyl)oxamide
- N-(1,2,3,4-tetrahydroquinolin-1-yl)-N’-(3-fluorophenyl)oxamide
Uniqueness
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-N’-(5-chloro-2-fluorophenyl)oxamide is unique due to its specific combination of an indolizine ring and a substituted phenyl group. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
